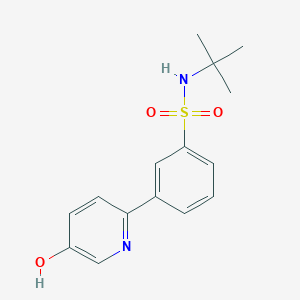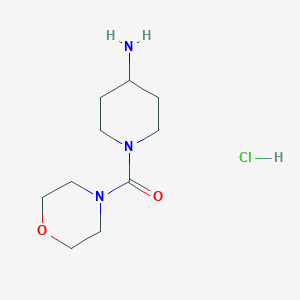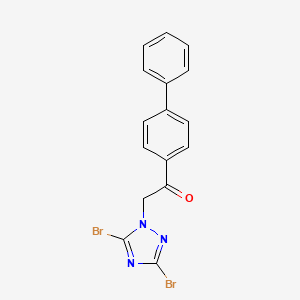amine CAS No. 928330-36-3](/img/structure/B6416126.png)
[(2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl](propyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine is a derivative of chalcones, which are aromatic ketones that form the central core for a variety of important biological compounds . They display a wide range of pharmacological properties, such as antibacterial, antifungal, antimutagenic, antimitotic and antiproliferative, antitumor, antioxidant, anti-inflammatory, antimalarial, antileishmanial activity, antitubercular and anti-diabetic .
Molecular Structure Analysis
The molecular structure of a related compound, (2E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one, has been elucidated using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system .
Aplicaciones Científicas De Investigación
Dopamine D2 Receptor Ligands
Compounds with aromatic moiety and cyclic amine structures, similar to “(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine”, have been extensively researched for their potential in treating neuropsychiatric disorders through modulation of dopamine D2 receptors (D2Rs). These ligands have shown promise in addressing conditions such as schizophrenia, Parkinson's disease, depression, and anxiety. The critical features for high D2R affinity include the presence of aromatic and heteroaromatic lipophilic fragments, which are integral to the pharmacophore design for therapeutic agents targeting D2Rs (Jůza et al., 2022).
Lignin Acidolysis
The structural fragment of “(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine” bears resemblance to compounds involved in lignin acidolysis, a process critical for understanding the chemical breakdown and valorization of lignin into valuable chemicals. Research into the acidolysis of β-O-4-type lignin model compounds has shed light on the mechanisms of bond cleavage, which is pivotal for the development of sustainable methods to convert lignin into useful products (Yokoyama, 2015).
Anti-Cancer and Anti-Inflammatory Agents
Compounds with methoxyphenyl groups have been investigated for their potential as anti-cancer and anti-inflammatory agents. For instance, 4′-geranyloxyferulic acid, which shares a functional similarity with the methoxyphenyl group, has been highlighted for its capabilities in chemoprevention and treatment of colon cancer through dietary interventions. This underscores the potential of structurally similar compounds in medicinal chemistry for developing new therapeutic agents (Epifano et al., 2015).
Carboxylic Acid Recovery
The propenylamine portion of the compound under discussion is structurally related to entities involved in the liquid-liquid extraction (LLX) of carboxylic acids from aqueous streams. This is a critical process for the recovery of carboxylic acids used in the production of bio-based plastics, emphasizing the relevance of similar structural motifs in environmental engineering and sustainability efforts (Sprakel & Schuur, 2019).
Degradation of Hazardous Compounds
The amine and aromatic functionalities present in “(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine” are also key in the advanced oxidation processes (AOPs) for degrading nitrogen-containing hazardous compounds. This research is essential for the development of effective treatment strategies for contaminants that pose risks to human health and the environment (Bhat & Gogate, 2021).
Propiedades
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-propylprop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-3-10-14-11-4-5-12-6-8-13(15-2)9-7-12/h4-9,14H,3,10-11H2,1-2H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIOQWSQOVVSLF-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC=CC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC/C=C/C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Hydroxy-2-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6416049.png)


![(11bR)-4-Oxide-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-2,6-bis(2,3,4,5,6-pentafluorophenyl)-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 95%, (99% ee)](/img/structure/B6416077.png)

![[(N-Benzyl-N-methylammonium)methyl]trifluoroborate internal salt; 95%](/img/structure/B6416084.png)

![3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride](/img/structure/B6416092.png)
![[1,2,5]Oxadiazolo[3,4-b]pyridin-6-ylboronic acid](/img/structure/B6416093.png)


![2-Ethoxy-4-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6416114.png)
![3,5-Dibromo-1-{[4-chloro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6416118.png)